O-7460

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-7460 is a selective inhibitor of diacylglycerol lipase alpha, an enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoyl glycerol. This compound has shown potential in reducing high-fat diet intake and body weight in animal studies .

Scientific Research Applications

Chemistry: Used as a tool compound to study the role of diacylglycerol lipase alpha in the biosynthesis of endocannabinoids.

Biology: Investigated for its effects on metabolic processes and energy balance in animal models.

Medicine: Explored for its potential therapeutic effects in conditions related to obesity and metabolic disorders.

Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system

Mechanism of Action

Safety and Hazards

Future Directions

The development of potent and selective inhibitors of the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) via DAG lipases (DAGL) α and β is just starting to be considered as a novel and promising source of pharmaceuticals for the treatment of disorders that might benefit from a reduction in endocannabinoid tone, such as hyperphagia in obese subjects .

Preparation Methods

The synthesis of O-7460 involves the reaction of 2-arachidonoyl glycerol with a fluorophosphonate reagent under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process. The product is then purified using chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

O-7460 primarily undergoes inhibition reactions with diacylglycerol lipase alpha. It does not significantly interact with other enzymes such as monoacylglycerol lipase or fatty acid amide hydrolase. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .

Comparison with Similar Compounds

O-7460 is unique in its high selectivity for diacylglycerol lipase alpha compared to other similar compounds such as O-7458 and O-7459. These compounds also inhibit diacylglycerol lipase alpha but with lower potency and selectivity. This compound’s ability to reduce high-fat diet intake and body weight in animal models distinguishes it from other inhibitors of the endocannabinoid system .

Properties

IUPAC Name |

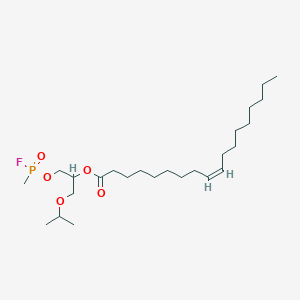

[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEFMXNNQCABDB-SEYXRHQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48FO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347655 |

Source

|

| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572051-31-0 |

Source

|

| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

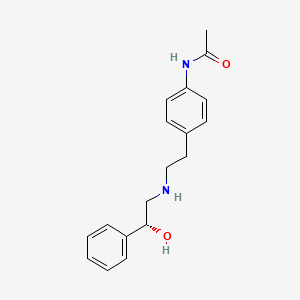

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)